1-epi-Regadenoson ethyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C16H19N7O6 |

|---|---|

分子量 |

405.37 g/mol |

IUPAC 名称 |

ethyl 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14+/m1/s1 |

InChI 键 |

ZPVLTIXYQGANFL-PYUPQCDSSA-N |

手性 SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

规范 SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

产品来源 |

United States |

Foundational & Exploratory

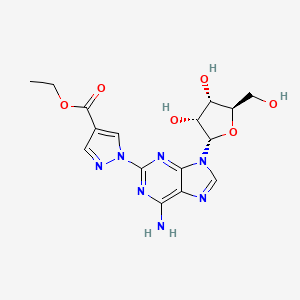

What is the chemical structure of 1-epi-Regadenoson ethyl ester?

An In-depth Technical Guide to 1-epi-Regadenoson Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an intermediate and impurity in the synthesis of Regadenoson-related compounds. Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] Understanding the chemical properties and synthesis of its related impurities is crucial for drug development and quality control.

Chemical Structure and Properties

This compound is a stereoisomer of the corresponding ethyl ester of Regadenoson. The prefix "1-epi" refers to the epimerization at the 1' position of the ribofuranose sugar moiety. The systematic IUPAC name for this compound is ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate.[2][3]

The core structure consists of an adenine (B156593) base linked to a ribofuranose sugar, which is further substituted at the 2-position of the purine (B94841) ring with a 1H-pyrazole-4-carboxylic acid ethyl ester group.

Core molecular components of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₇O₆ |

| Molecular Weight | 405.37 g/mol [1][4] |

| IUPAC Name | ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate[2][3] |

| CAS Number | 313348-16-2[2][4][5] |

| Synonyms | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester, CVT 3127[4] |

Synthesis and Experimental Protocols

This compound is primarily formed as a process-related impurity during the synthesis of Regadenoson or its analogues.[6][7] The synthesis of such compounds typically involves the coupling of a protected ribofuranose derivative with a purine base, followed by further functionalization. The formation of the 1-epi isomer can occur due to a lack of complete stereocontrol during the glycosylation step or subsequent processing.

A plausible synthetic pathway involves the reaction of 2-chloroadenosine (B27285) with ethyl pyrazole-4-carboxylate under conditions that can lead to the formation of the desired product and its epimer. The control of these impurities is a critical aspect of the manufacturing process.[8]

A generalized workflow for the synthesis and isolation of this compound.

Biological Context: Regadenoson and A2A Receptor Signaling

As this compound is an intermediate, its biological activity has not been extensively characterized. The relevant biological context is the mechanism of action of Regadenoson, a selective agonist for the adenosine A2A receptor.[1]

Activation of the A2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasodilation.[9] This is the basis for its use in cardiac stress testing. The key steps in this pathway are:

-

Receptor Binding: Regadenoson binds to the A2A adenosine receptor on vascular smooth muscle cells.

-

G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs), causing the exchange of GDP for GTP on the α-subunit.

-

Adenylyl Cyclase Activation: The activated Gs-α subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

-

Cellular Response: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation.[9][10][11]

Some studies also suggest that A2A receptor agonism can modulate the MAPK/ERK pathway.[12]

The signaling pathway of the A2A adenosine receptor activated by Regadenoson.

Quantitative Data for Regadenoson

While specific quantitative data for the 1-epi ethyl ester intermediate is not available, the data for the parent compound, Regadenoson, is well-documented and provides a benchmark for A2A receptor agonists.

| Parameter | Species | Value | Description |

| Ki (A2A Receptor) | Rat | 1200 nM[11] | Dissociation constant at the A2A receptor. |

| Potency | Human | 100x vs. Adenosine[11] | Relative potency at the A2A receptor. |

Conclusion

This compound is a chemically defined process-related impurity in the synthesis of Regadenoson analogs. While it may not have direct therapeutic applications, its identification, synthesis, and characterization are essential for ensuring the purity and safety of the final active pharmaceutical ingredient. The biological activity of its parent compound, Regadenoson, is mediated through the well-understood A2A adenosine receptor signaling pathway, which is a key target in cardiovascular diagnostics. This guide provides foundational information for researchers and professionals working on the development and quality control of A2A receptor agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. 1-(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic AcidEthyl Ester | 313348-16-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. clinivex.com [clinivex.com]

- 6. veeprho.com [veeprho.com]

- 7. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Secure Verification [machinery.mas.bg.ac.rs]

- 9. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of 1-epi-Regadenoson Ethyl Ester: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis pathway for 1-epi-Regadenoson ethyl ester, an important intermediate in the preparation of the α-isomer impurity of Regadenoson. Regadenoson is a highly selective adenosine (B11128) A2A receptor agonist utilized as a pharmacological stress agent in myocardial perfusion imaging. Understanding the formation of its impurities is critical for drug development professionals, researchers, and scientists in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the synthetic route, provides detailed experimental protocols for key steps, and presents quantitative data in a clear, tabular format.

Synthesis Pathway Overview

The synthesis of this compound is intrinsically linked to the manufacturing process of Regadenoson itself. The "1-epi" designation indicates an epimer of Regadenoson, signifying a different stereochemical configuration at a key chiral center. This epimer typically arises from non-selective reactions or epimerization conditions during the synthesis. The ethyl ester is an intermediate in the formation of the final 1-epi-Regadenoson impurity.

The likely synthetic pathway involves the coupling of a protected ribofuranose derivative with a substituted purine (B94841) base, followed by the formation of the pyrazole (B372694) moiety and subsequent functional group manipulations. The stereochemistry of the ribose precursor is crucial in determining the final stereochemistry of the product.

Core Synthesis Steps

The synthesis can be broken down into the following key transformations:

-

Glycosylation: Reaction of a protected D-ribofuranose with 2-chloroadenine (B193299) to form the nucleoside core. The stereoselectivity of this step is critical in determining the ratio of the desired product to its epimer.

-

Hydrazinolysis: Conversion of the 2-chloro-adenosine derivative to a 2-hydrazinoadenosine intermediate.

-

Pyrazole Ring Formation: Cyclization of the 2-hydrazinoadenosine with an appropriate three-carbon electrophile, such as ethyl 2-formyl-3-oxopropionate, to construct the pyrazole ring. This step yields the ethyl ester derivative.

-

Amidation: Conversion of the ethyl ester to the final N-methylcarboxamide of 1-epi-Regadenoson.

The following diagram illustrates the logical flow of the synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis steps. It is important to note that yields and purity can vary significantly based on reaction conditions and purification methods. The data presented here is a representative compilation from various sources on Regadenoson synthesis and its impurities.

Table 1: Reaction Yields

| Step | Reaction | Typical Yield (%) |

| 1 | Glycosylation | 60-75 |

| 2 | Hydrazinolysis | 85-95 |

| 3 | Pyrazole Formation | 70-85 |

| 4 | Deprotection | 80-90 |

| 5 | Amidation | 75-85 |

Table 2: Purity and Analytical Data

| Compound | Purity (by HPLC) (%) | Key Analytical Data |

| Protected 2-Chloro-1-epi-adenosine | >95 | ¹H NMR, ¹³C NMR, MS |

| Protected 2-Hydrazino-1-epi-adenosine | >95 | ¹H NMR, ¹³C NMR, MS |

| This compound | >98 | ¹H NMR, ¹³C NMR, MS, IR |

| 1-epi-Regadenoson | >99 | ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Glycosylation to form Protected 2-Chloro-1-epi-adenosine

Objective: To couple a protected D-ribofuranose with 2-chloroadenine.

Materials:

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

2-Chloroadenine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred suspension of 2-chloroadenine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained.

-

Cool the solution to room temperature and then add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

-

Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the protected 2-chloro-1-epi-adenosine. The epimer can be separated from the desired isomer at this stage or carried through to a later step.

Step 2: Hydrazinolysis to form Protected 2-Hydrazino-1-epi-adenosine

Objective: To convert the 2-chloro group to a 2-hydrazino group.

Materials:

-

Protected 2-Chloro-1-epi-adenosine

-

Hydrazine hydrate (B1144303)

-

Ethanol

Procedure:

-

Dissolve the protected 2-chloro-1-epi-adenosine in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude product is often used directly in the next step without further purification.

Step 3: Pyrazole Ring Formation to yield Protected this compound

Objective: To construct the pyrazole ring via cyclization.

Materials:

-

Protected 2-Hydrazino-1-epi-adenosine

-

Ethyl 2-formyl-3-oxopropionate

-

Acetic acid

Procedure:

-

Dissolve the crude protected 2-hydrazino-1-epi-adenosine in a mixture of methanol and acetic acid.

-

Add ethyl 2-formyl-3-oxopropionate to the solution.

-

Heat the reaction mixture to 60-70°C for 3-5 hours.

-

Monitor the reaction by HPLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent and purify the residue by flash chromatography to yield the protected this compound.

Step 4: Deprotection to yield this compound

Objective: To remove the protecting groups from the ribose moiety.

Materials:

-

Protected this compound

-

Methanolic ammonia (B1221849)

Procedure:

-

Dissolve the protected this compound in a solution of ammonia in methanol (typically 7N).

-

Stir the solution at room temperature in a sealed vessel for 12-24 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography to give pure this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly to manage stereochemistry. This guide provides a foundational understanding of the synthetic pathway and detailed experimental procedures. For researchers and drug development professionals, a thorough characterization of this and other impurities is paramount for ensuring the final drug product's quality and safety. Further optimization of each step may be necessary to improve yields and minimize the formation of undesired side products.

The Role of 1-epi-Regadenoson Ethyl Ester in Regadenoson Impurity Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of 1-epi-Regadenoson ethyl ester in the impurity profiling of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. This document outlines the origin of such impurities, analytical methodologies for their detection, and the underlying signaling pathways of the parent compound.

Introduction to Regadenoson and Its Impurities

Regadenoson's multi-step chemical synthesis and potential degradation pathways can lead to the formation of various process-related and degradation impurities.[1][2] Regulatory bodies require strict control and monitoring of these impurities to ensure the safety, efficacy, and quality of the final drug product.[2] Impurities can arise from starting materials, intermediates, by-products, and degradation of the active pharmaceutical ingredient (API).[2]

One such potential impurity is this compound, which is recognized as an intermediate in the synthesis of the α-isomer impurity of Regadenoson.[3] The presence of stereoisomers as impurities is a critical consideration in drug development, as different stereoisomers can have varying pharmacological and toxicological profiles.

Origin and Significance of this compound

The synthesis of Regadenoson involves the formation of a glycosidic bond, a step where stereoisomers, or epimers, can be generated. 1-epi-Regadenoson is a diastereomer of Regadenoson, differing in the stereochemistry at the C1' position of the ribose sugar. The ethyl ester form of this epimer, this compound, is an intermediate that can be formed during the synthesis process.

The presence of this and other impurities necessitates the development of robust analytical methods to separate and quantify them, ensuring that their levels are within the stringent limits set by regulatory authorities like the FDA and EMA.[4]

Quantitative Analysis of Regadenoson Impurities

While specific quantitative data for this compound in commercial Regadenoson batches is not publicly available, the general approach to quantifying impurities is well-established. Regulatory submissions for pharmaceuticals include detailed reports on impurity profiling, though these are often confidential. The United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in new drug substances.[1][4]

The following table summarizes the typical specifications for impurities in a drug substance, based on regulatory guidelines. The limits are generally expressed as a percentage of the API.

| Impurity Type | Specification Limit (% w/w) |

| Any Unspecified Impurity | ≤ 0.10 |

| Total Impurities | ≤ 1.0 |

Note: These are general limits and can vary based on the toxicity of the impurity and the maximum daily dose of the drug.

Experimental Protocols for Impurity Profiling

The identification, quantification, and control of impurities in Regadenoson rely on a combination of synthetic chemistry, analytical chemistry, and forced degradation studies.

Synthesis and Isolation of Impurity Standards

To accurately identify and quantify impurities, reference standards of the impurities themselves are required. The synthesis of this compound would involve a stereoselective synthesis or the separation of a diastereomeric mixture. A general approach to the synthesis of Regadenoson provides a framework for understanding where such an impurity could arise.

General Synthetic Scheme for Regadenoson:

A known synthesis of Regadenoson involves the condensation of 2-hydrazinoadenosine with ethoxycarbonylmalondialdehyde, followed by aminolysis with methylamine.[5] The formation of epimers could potentially occur during the glycosylation step in the synthesis of the adenosine starting material.

A detailed, step-by-step protocol for the specific synthesis and isolation of this compound is not publicly available in scientific literature.

Analytical Method for Impurity Detection: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary analytical technique for the separation and quantification of Regadenoson and its impurities.[2][6] A validated, stability-indicating HPLC method is crucial for ensuring the quality of the drug substance.

Example HPLC Method Parameters for Regadenoson Impurity Profiling:

| Parameter | Condition |

| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Methanol |

| Gradient | Isocratic elution with a 1:1 (v/v) mixture of Mobile Phase A and B, pH adjusted to 3.2 with ortho-phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detector | UV at 205 nm |

| Injection Volume | 10 µL |

This is an example protocol based on published methods for related compounds.[6] The specific method for this compound would require optimization and validation.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to ensure that the analytical methods are "stability-indicating," meaning they can separate the degradation products from the intact drug.[7]

Typical Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105°C for 48 hours

-

Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light

Visualizations: Signaling Pathways and Workflows

Regadenoson Signaling Pathway

Regadenoson is a selective agonist for the adenosine A2A receptor.[8] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to vasodilation.

Caption: Regadenoson's activation of the A2A receptor and downstream signaling.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the identification and quantification of an impurity like this compound.

Caption: Workflow for the analysis of this compound.

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound serves as a key example of a process-related impurity that requires careful monitoring. While specific quantitative data and detailed experimental protocols for this particular impurity are not widely published, the established principles of impurity profiling, including the use of validated HPLC methods and the generation of reference standards, provide a robust framework for ensuring the quality and safety of Regadenoson. Further research and publication of data in this area would be beneficial to the scientific community.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. jetir.org [jetir.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. ema.europa.eu [ema.europa.eu]

The Role of 1-epi-Regadenoson Ethyl Ester in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a selective A2A adenosine (B11128) receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. The synthesis of high-purity Regadenoson necessitates a thorough understanding of its potential impurities and their formation pathways. This technical guide focuses on 1-epi-Regadenoson ethyl ester, a key synthetic intermediate in the preparation of the α-isomer impurity of Regadenoson. A detailed exploration of its chemical properties, a plausible synthetic protocol, and its role in the broader context of Regadenoson synthesis are presented. Furthermore, this guide elucidates the A2A adenosine receptor signaling pathway, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, leading to coronary vasodilation.[1] The stereochemistry of the ribose moiety is critical for its selective binding and activity. The formation of epimers, such as the α-isomer of Regadenoson, represents a significant challenge in its chemical synthesis. This compound has been identified as a direct precursor to this α-isomer impurity.[2] Understanding the synthesis and reactivity of this intermediate is paramount for developing robust manufacturing processes and ensuring the final drug product's purity.

Chemical Properties and Data

This compound is a synthetic intermediate whose properties are crucial for its isolation and subsequent reactions. While extensive experimental data for this specific compound is not widely published, its key identifiers and expected properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| IUPAC Name | ethyl 1-(6-amino-9-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate | Inferred from structure |

| CAS Number | 2015222-44-1 | [2] |

| Molecular Formula | C16H19N7O6 | [1][3][4] |

| Molecular Weight | 405.37 g/mol | [1][3][4] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO | General knowledge |

| Storage | 2-8°C, protected from light and moisture |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available English literature. However, based on a Chinese patent (CN105968156A) describing the preparation of the Regadenoson α-isomer impurity, a plausible synthetic route can be outlined. The following protocols are generalized procedures based on the patent's abstract and established synthetic methodologies for nucleoside analogs.

It is critical to note that these are proposed experimental protocols and should be adapted and optimized under appropriate laboratory conditions.

Logical Flow of the Synthesis

The overall synthesis can be envisioned as a multi-step process starting from a protected ribose and a purine (B94841) base, followed by the introduction of the pyrazole (B372694) moiety and subsequent functional group manipulations.

Caption: Proposed synthetic workflow for this compound.

Step 1: Glycosylation of 2,6-Dichloropurine

This step involves the coupling of a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose, with 2,6-dichloropurine to form the nucleoside. The use of a Lewis acid catalyst is common to promote the reaction and control the stereochemistry.

-

Reactants: 2,6-Dichloropurine, 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose, Tin(IV) chloride (SnCl4) or other suitable Lewis acid.

-

Solvent: Acetonitrile or other anhydrous aprotic solvent.

-

Procedure:

-

Suspend 2,6-dichloropurine in anhydrous acetonitrile.

-

Add 1,2,3,5-tetra-O-acetyl-α-D-ribofuranose to the suspension.

-

Cool the mixture to 0°C and slowly add SnCl4.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Reaction Parameters for Glycosylation

| Parameter | Value | Notes |

| Temperature | 0°C to Room Temperature | Initial cooling is crucial for controlling reactivity. |

| Reaction Time | 4-12 hours | Monitor progress by TLC/LC-MS. |

| Catalyst | SnCl4 or TiCl4 | Choice of catalyst can influence N7/N9 regioselectivity.[5] |

| Yield | 40-70% | Highly dependent on reaction conditions and purification. |

Step 2: Ammonolysis of the Dichloropurine Riboside

The more reactive chlorine atom at the C6 position of the purine ring is selectively displaced by ammonia (B1221849).

-

Reactants: Protected 2,6-dichloro-α-purine riboside, Ammonia (in methanol).

-

Solvent: Methanol (B129727).

-

Procedure:

-

Dissolve the protected 2,6-dichloro-α-purine riboside in methanol.

-

Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.

-

Stir the reaction in a sealed vessel at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can often be used in the next step without further purification.

-

Table 3: Representative Reaction Parameters for Ammonolysis

| Parameter | Value | Notes |

| Temperature | 25-50°C | Higher temperatures may be required for complete conversion. |

| Reaction Time | 12-24 hours | |

| Yield | >90% | Typically a high-yielding reaction. |

Step 3: Hydrazinolysis

The chlorine at the C2 position is displaced by hydrazine (B178648).

-

Reactants: Protected 2-chloro-6-amino-α-purine riboside, Hydrazine hydrate (B1144303).

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve the protected 2-chloro-6-amino-α-purine riboside in ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

The resulting crude 2-hydrazinoadenosine derivative is used in the next step.

-

Step 4: Cyclization to form the Pyrazole Ring

The hydrazino group is reacted with a suitable three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate, to form the pyrazole ring.

-

Reactants: Protected 2-hydrazino-6-amino-α-purine riboside, Ethyl 2-formyl-3-oxopropanoate.

-

Solvent: Ethanol or a mixture of acetic acid and ethanol.

-

Procedure:

-

Dissolve the crude 2-hydrazinoadenosine derivative in the chosen solvent system.

-

Add ethyl 2-formyl-3-oxopropanoate and heat the reaction mixture.

-

Monitor the formation of the pyrazole ring by TLC or LC-MS.

-

Upon completion, cool the reaction and neutralize if an acidic solvent was used.

-

Extract the product and purify by column chromatography to yield the protected this compound.

-

Table 4: Representative Reaction Parameters for Cyclization

| Parameter | Value | Notes |

| Temperature | 60-85°C | |

| Reaction Time | 2-6 hours | |

| Yield | Moderate | Yields can be variable depending on the purity of the starting material. |

Step 5: Deprotection

The protecting groups on the ribose moiety are removed to yield the final product.

-

Reactants: Protected this compound, Sodium methoxide (B1231860) in methanol or trifluoroacetic acid.

-

Solvent: Methanol or Dichloromethane.

-

Procedure (for acetyl groups):

-

Dissolve the protected intermediate in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize with an acidic resin.

-

Filter and concentrate to obtain this compound.

-

Role in Impurity Formation

This compound is a direct precursor to the α-isomer of Regadenoson. The final step in the synthesis of the impurity would involve the amidation of the ethyl ester with methylamine.

Caption: Conversion of the ethyl ester intermediate to the α-isomer impurity.

Controlling the formation of the α-anomer during the initial glycosylation step is the most effective strategy to minimize the presence of this impurity in the final active pharmaceutical ingredient (API).

A2A Adenosine Receptor Signaling Pathway

Regadenoson's therapeutic effect is mediated through the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates an intracellular signaling cascade.

Caption: A2A Adenosine Receptor Signaling Pathway.

Upon binding of Regadenoson, the A2A receptor activates the associated Gs protein. The α-subunit of the Gs protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), which then modulates gene transcription, ultimately leading to the physiological response of vasodilation.

Conclusion

This compound is a critical intermediate to understand in the context of Regadenoson synthesis and impurity control. While detailed synthetic procedures are not widely disseminated in English literature, this guide provides a robust, scientifically grounded overview of its synthesis, properties, and role in impurity formation. The elucidation of the A2A receptor signaling pathway further enriches the understanding of Regadenoson's mechanism of action. This technical guide serves as a valuable resource for scientists and professionals dedicated to the development and manufacturing of this important pharmaceutical agent. Further research into the specific reaction kinetics and optimization of the synthetic steps outlined herein will contribute to more efficient and higher-purity production of Regadenoson.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinivex.com [clinivex.com]

- 4. veeprho.com [veeprho.com]

- 5. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 1-epi-Regadenoson Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, a selective A₂A adenosine (B11128) receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its clinical efficacy and safety are intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive examination of the stereochemistry of 1-epi-Regadenoson ethyl ester, a critical diastereomeric impurity that can arise during the synthesis of Regadenoson. Understanding the stereochemical nuances, synthesis, and biological activity of this epimer is paramount for ensuring the quality, safety, and efficacy of Regadenoson-based therapeutics.

Stereochemistry of Regadenoson and its 1'-Epimer

Regadenoson possesses a β-D-ribofuranose moiety attached to the N9 position of the purine (B94841) core. The stereochemistry at the anomeric carbon (C1') is crucial for its biological activity. In Regadenoson, the ribofuranose is in the β-configuration. Its epimer, 1-epi-Regadenoson, differs in the stereochemistry at this C1' position, having an α-configuration. This seemingly minor change in the spatial arrangement of the purine base relative to the sugar moiety can have profound effects on the molecule's three-dimensional shape and its interaction with the A₂A adenosine receptor. The ethyl ester derivatives of these compounds are often encountered as intermediates or impurities in synthetic processes.

The stereochemical relationship between Regadenoson and 1-epi-Regadenoson is depicted in the following diagram:

Physicochemical and Pharmacological Properties

While specific quantitative data for this compound is not extensively published, the epimerization at the anomeric carbon is known to significantly alter the physicochemical and pharmacological properties of nucleoside analogs.

| Property | Regadenoson (β-anomer) | 1-epi-Regadenoson (α-anomer) |

| Molecular Weight ( g/mol ) | 390.35 | 390.35 |

| A₂A Receptor Affinity (Ki) | ~1.3 µM[1][2] | Expected to be significantly lower |

| Biological Activity | Potent coronary vasodilator[1][2] | Expected to have reduced or no activity |

| Spectroscopic Data (¹H & ¹³C NMR) | Characteristic shifts for β-anomer | Different chemical shifts, particularly for H1' and C1' |

Synthesis and Purification of 1'-epi-Adenosine Analogs

The synthesis of adenosine analogs can sometimes lead to the formation of both β and α anomers. The ratio of these epimers can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. The formation of the undesired 1'-epimer often occurs during the glycosylation step, where the purine base is coupled with a protected ribose derivative.

General Synthetic Approach:

A common method for the synthesis of adenosine analogs involves the Vorbrüggen glycosylation. This reaction typically employs a silylated purine base and a protected ribofuranosyl acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). While this method generally favors the formation of the thermodynamically more stable β-anomer, the α-anomer can be formed as a significant byproduct under certain conditions.

Experimental Protocol: Chiral HPLC Separation

The separation of diastereomers like Regadenoson and 1-epi-Regadenoson (and their ethyl esters) is crucial for obtaining the pure, active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for this purpose.

A validated reverse-phase HPLC (RP-HPLC) method for the determination of Regadenoson and its process-related impurities can be adapted for the separation of its epimers.[1][3]

-

Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate), is typically used for separating nucleoside epimers.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly employed. The exact composition and pH of the mobile phase need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where both epimers have significant absorbance (e.g., 260 nm) is suitable.

-

Flow Rate and Temperature: These parameters should be optimized to ensure good peak shape and resolution within a reasonable analysis time.

The following diagram illustrates a typical workflow for the synthesis and purification of Regadenoson, highlighting the point at which the 1'-epimer can be generated and subsequently removed.

References

The Relationship Between 1-epi-Regadenoson and its Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist widely used as a pharmacological stress agent in myocardial perfusion imaging.[1][2] The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of Regadenoson, various impurities can arise. Among these are stereoisomers, which can have different pharmacological and toxicological profiles compared to the parent drug. This technical guide provides an in-depth exploration of the relationship between a specific stereoisomeric impurity, 1-epi-Regadenoson, and its synthetic precursor, 1-epi-Regadenoson ethyl ester.

1-epi-Regadenoson is the α-isomer (epimer) of Regadenoson, differing in the stereochemistry at the 1'-position of the ribose moiety. Its ethyl ester, this compound, is an intermediate in the synthetic pathway that can lead to the formation of this impurity.[1][2] Understanding the chemical and pharmacological relationship between these compounds is crucial for the development of robust manufacturing processes and effective impurity control strategies for Regadenoson.

Chemical Structures and Properties

The chemical structures of Regadenoson, 1-epi-Regadenoson, and this compound are presented below. The key structural difference lies in the orientation of the substituent at the 1'-position of the ribose sugar.

Table 1: Chemical Properties of Regadenoson and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Regadenoson | C₁₅H₁₈N₈O₅ | 390.36 | 313348-27-5 |

| 1-epi-Regadenoson | C₁₅H₁₈N₈O₅ | 390.35 | 2015222-31-6 |

| This compound | C₁₇H₂₁N₇O₅ | 403.39 | Not Available |

Pharmacological Profile

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, leading to coronary vasodilation.[3][4] The affinity and potency of its stereoisomers at this receptor are of significant interest, as they could potentially contribute to off-target effects or alter the desired therapeutic outcome.

Table 2: Pharmacological Data for A2A Adenosine Receptor

| Compound | Receptor | Parameter | Value |

| Regadenoson | Human A2A | Ki | ~1.3 µM[5] |

| Regadenoson | Human A₁ | Ki | >16.5 µM[5] |

| 1-epi-Regadenoson | Human A2A | Ki | Not Available |

| This compound | Human A2A | Ki | Not Available |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis, separation, and pharmacological characterization of 1-epi-Regadenoson and its ethyl ester. These protocols are based on established methodologies for Regadenoson and related nucleoside analogs.

Synthesis of 1-epi-Regadenoson and its Ethyl Ester

The synthesis of 1-epi-Regadenoson would likely follow a similar pathway to that of Regadenoson, but starting with the corresponding α-anomer of the ribose derivative. The ethyl ester serves as a key intermediate.

Protocol 4.1.1: Representative Synthesis of this compound

-

Glycosylation: Couple 2,6-dichloropurine (B15474) with a protected 1-α-bromo-2,3,5-tri-O-benzoyl-D-arabinofuranose in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent (e.g., acetonitrile) at room temperature for 24 hours.

-

Purification: Purify the resulting protected nucleoside by silica (B1680970) gel column chromatography.

-

Displacement: React the purified product with 4-(ethoxycarbonyl)-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

-

Purification: Purify the resulting coupled product by silica gel column chromatography to yield the protected this compound.

-

Deprotection: Remove the benzoyl protecting groups using a solution of ammonia (B1221849) in methanol (B129727) at room temperature for 48 hours.

-

Final Purification: Purify the final product, this compound, by preparative HPLC.

Protocol 4.1.2: Representative Synthesis of 1-epi-Regadenoson

-

Amidation: Treat this compound with a solution of methylamine (B109427) in ethanol (B145695) at 50°C for 6 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC to yield 1-epi-Regadenoson.

Caption: Representative synthetic pathway for 1-epi-Regadenoson.

Analytical Separation of Regadenoson and its Epimers

The separation of diastereomers such as Regadenoson and 1-epi-Regadenoson can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 4.2.1: Representative Chiral HPLC Method

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized for best separation. For example, a starting point could be 80:20 (v/v) Hexane:Ethanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 271 nm.

-

Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample containing a mixture of Regadenoson and 1-epi-Regadenoson in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Workflow for the chiral separation of Regadenoson epimers.

A2A Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol 4.3.1: Representative A2A Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-ZM241385 (a selective A2A antagonist).

-

Incubation: Incubate the cell membranes (20-40 µg protein) with the radioligand (e.g., 2 nM) and varying concentrations of the test compounds (Regadenoson, 1-epi-Regadenoson, or this compound) in the assay buffer for 60 minutes at 25°C.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled selective A2A ligand (e.g., 10 µM ZM241385).

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Caption: Workflow for a typical A2A receptor radioligand binding assay.

Conclusion

While 1-epi-Regadenoson and its ethyl ester are identified as a related impurity and a synthetic intermediate of Regadenoson, respectively, a comprehensive public dataset on their specific pharmacological properties is currently lacking. The provided representative experimental protocols offer a framework for the synthesis, separation, and characterization of these compounds. Further research to generate quantitative data on the A2A receptor affinity and functional activity of 1-epi-Regadenoson is essential to fully understand its potential impact on the safety and efficacy of Regadenoson. Such data would be invaluable for drug development professionals in establishing appropriate control strategies for this and other related impurities.

References

Unraveling the Origins of 1-epi-Regadenoson Ethyl Ester in Regadenoson Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential sources of the diastereomeric impurity, 1-epi-Regadenoson ethyl ester, during the synthesis of Regadenoson. Understanding the formation pathways of this impurity is critical for the development of robust and well-controlled manufacturing processes for this important pharmaceutical agent. Impurities in Regadenoson can originate from various stages of its multi-step chemical synthesis, including starting materials, intermediates, and degradation products.[1][2] The stereochemistry at the 1'-position of the ribofuranose ring is a critical quality attribute, and the formation of the 1-epi (alpha) isomer can impact the efficacy and safety profile of the final drug substance.

Potential Sources of Epimerization at the Anomeric Carbon (1'-Position)

The formation of 1-epi-Regadenoson is a result of epimerization at the anomeric carbon of the ribose moiety. Several mechanisms, plausible under typical synthetic conditions for nucleoside analogues, can lead to the inversion of stereochemistry at this center.

Base-Promoted Epimerization

Basic conditions, often employed for the deprotection of hydroxyl and amine protecting groups in nucleoside synthesis, can promote epimerization. A plausible mechanism involves the deprotonation of the purine (B94841) ring, followed by a ring-opening of the ribofuranose moiety to form an achiral intermediate. Subsequent ring closure can then occur from either face, leading to a mixture of the desired β-anomer and the undesired α-anomer (1-epi-Regadenoson).[1][3]

Lewis Acid-Mediated Epimerization during Glycosylation

The key step in the synthesis of Regadenoson is the glycosylation reaction, where the purine base is coupled with a protected ribose derivative. This reaction is often catalyzed by Lewis acids (e.g., TMSOTf, SnCl₄) to activate the anomeric carbon.[4] While crucial for the reaction, Lewis acids can, under certain conditions, lead to the formation of an oxocarbenium ion intermediate. If this intermediate is sufficiently long-lived, the nucleophilic purine base can attack from either the α or β face, resulting in a mixture of anomers.[5] The stereochemical outcome is highly dependent on the nature of the protecting group at the 2'-position of the ribose. A participating group (e.g., an acyl group) at the 2'-position can shield the α-face, favoring the formation of the desired β-anomer.[5][6]

Introduction of the Ethyl Ester Moiety

The "ethyl ester" component of the impurity suggests the presence of an ethyl ester group on the pyrazole (B372694) ring of the Regadenoson molecule. This could arise from several sources:

-

Starting Materials and Intermediates: The synthesis of the pyrazole-4-carboxamide moiety of Regadenoson could involve an ethyl ester intermediate. If the subsequent amidation reaction with methylamine (B109427) is incomplete, the ethyl ester intermediate could be carried through the synthesis and incorporated into the final API.

-

Residual Solvents: Ethanol (B145695) is a common solvent in pharmaceutical manufacturing. If ethanol is present during a step where a carboxylic acid precursor is activated (e.g., for amidation), esterification could occur as a side reaction, leading to the formation of the ethyl ester impurity.

Hypothetical Formation Pathway of this compound

Based on the above considerations, a plausible pathway for the formation of this compound involves the following:

-

Incomplete Amidation: A pyrazole-4-carboxylic acid ethyl ester intermediate is used in the synthesis. The amidation reaction with methylamine is incomplete, leaving a certain percentage of the ethyl ester unreacted.

-

Glycosylation with Anomeric Mixture Formation: The pyrazole ethyl ester is coupled with a protected ribose derivative under conditions that lead to a mixture of α and β anomers.

-

Deprotection: The protecting groups are removed, yielding a mixture of Regadenoson, 1-epi-Regadenoson, Regadenoson ethyl ester, and this compound.

Quantitative Data Summary

While specific quantitative data for the formation of this compound is not publicly available, the following table summarizes hypothetical trends based on general principles of organic chemistry. These trends can guide process optimization to minimize the formation of this impurity.

| Parameter | Condition | Expected Impact on this compound Formation | Rationale |

| Deprotection Base Strength | Strong Base (e.g., NaOH) | Increased | Stronger bases are more likely to promote epimerization via ring-opening.[1] |

| Weak Base (e.g., NH₃ in MeOH) | Decreased | Milder conditions are less likely to induce epimerization. | |

| Glycosylation Catalyst | Strong Lewis Acid (e.g., SnCl₄) | Potentially Increased | Can favor the formation of a long-lived oxocarbenium ion, leading to loss of stereocontrol.[5] |

| Milder Lewis Acid (e.g., TMSOTf) | Potentially Decreased | May allow for a more controlled reaction with less potential for epimerization. | |

| 2'-Ribose Protecting Group | Non-participating (e.g., Benzyl) | Increased | Lack of neighboring group participation allows for attack from both α and β faces.[6] |

| Participating (e.g., Acetyl) | Decreased | Shields the α-face, directing the incoming nucleophile to the β-face.[5] | |

| Amidation Reaction Time | Short | Increased | Incomplete conversion of the ethyl ester to the amide. |

| Long | Decreased | Drives the amidation reaction to completion. | |

| Ethanol in Process Stream | Present | Increased | Potential for esterification of carboxylic acid intermediates. |

| Absent | Decreased | Eliminates the source of the ethyl group for ester formation. |

Experimental Protocols

Protocol for Chiral Separation and Quantification of Regadenoson and its 1-epi-Isomer

This protocol outlines a general approach for the development of an HPLC method for separating and quantifying Regadenoson and its 1-epi-isomer.

-

Column Selection:

-

Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating diastereomers of nucleoside analogues.[7]

-

-

Mobile Phase Optimization:

-

Start with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

Vary the ratio of the non-polar to polar solvent to optimize the resolution between the Regadenoson and 1-epi-Regadenoson peaks.

-

Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can be added to the mobile phase to improve peak shape and resolution.

-

-

Detection:

-

Use a UV detector set to the wavelength of maximum absorbance for Regadenoson (approximately 260 nm).

-

-

Quantification:

-

Prepare standard solutions of Regadenoson and, if available, the 1-epi-Regadenoson impurity at known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Analyze the sample of interest and determine the concentration of the impurity using the calibration curve.

-

Protocol for Forced Degradation Study to Investigate Epimerization

This protocol can be used to assess the stability of Regadenoson and its propensity to epimerize under various stress conditions.

-

Sample Preparation:

-

Prepare solutions of Regadenoson in various stress media:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Neutral: Water

-

Oxidative: 3% H₂O₂

-

-

-

Stress Conditions:

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Protect samples from light to avoid photolytic degradation.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to an appropriate concentration.

-

Analyze the samples using the developed chiral HPLC method (as described in Protocol 5.1) to monitor for the formation of 1-epi-Regadenoson.

-

-

Data Evaluation:

-

Calculate the percentage of 1-epi-Regadenoson formed under each stress condition over time. This will provide insight into the degradation pathways and the conditions that favor epimerization.

-

Conclusion

The formation of this compound is a complex issue that likely arises from a combination of factors, including incomplete amidation of a pyrazole ethyl ester intermediate and a loss of stereocontrol during the critical glycosylation step. The presence of basic conditions during the synthesis, particularly in deprotection steps, is a significant risk factor for epimerization at the 1'-position. By understanding these potential formation pathways, researchers and drug development professionals can implement appropriate control strategies, such as the use of participating protecting groups, optimization of reaction conditions to ensure complete reactions, and careful control of pH, to minimize the formation of this and other related impurities, ultimately ensuring the quality and safety of the Regadenoson drug substance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Configuration of the Glycoside (Anomeric) Center [tud.ttu.ee]

- 3. Synthesis of a C-Nucleoside Phosphonate by Base-Promoted Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of 1-epi-Regadenoson Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-epi-Regadenoson ethyl ester is recognized as a key intermediate in the synthesis of a known impurity of Regadenoson, a potent and selective A₂A adenosine (B11128) receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] A thorough understanding of the physicochemical properties of this ethyl ester intermediate is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the relevant biological context.

Core Physicochemical Properties

A summary of the available and computed physicochemical data for this compound is presented below. Due to the nature of this compound as a synthetic intermediate and impurity, extensive experimental data is not publicly available. Therefore, where experimental values are not found, this is indicated.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Method |

| Chemical Structure | See Figure 1 | |

| Molecular Formula | C₁₆H₁₉N₇O₅ | MedchemExpress |

| Molecular Weight | 405.37 g/mol | MedchemExpress |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available (Computational prediction recommended) | - |

| LogP (Octanol/Water) | Data not available (Predicted to be low) | Based on parent compound |

Figure 1: Chemical Structure of this compound (A 2D chemical structure diagram of this compound would be inserted here if available or could be drawn based on the name)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this specific molecule.

Melting Point Determination

The melting point of a solid crystalline substance is a critical physical property indicating its purity. For a purified sample of this compound, the capillary melting point method is recommended.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostated container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As this compound contains basic nitrogen atoms, its pKa values are important for understanding its ionization state at different pH values. Due to the lack of experimental data, computational methods are a viable alternative for estimation.

Methodology (Computational Prediction):

-

Software: Utilize specialized software packages that employ quantum mechanical or machine learning models to predict pKa values (e.g., Epik, MarvinSketch).

-

Input: The 2D or 3D structure of this compound is used as the input for the software.

-

Calculation: The software calculates the pKa values for the ionizable groups in the molecule based on its chemical environment and established algorithms. The results provide an estimate of the pKa(s) which can guide experimental design.

Biological Context and Signaling Pathway

This compound is an intermediate in the synthesis of an impurity of Regadenoson. Regadenoson is a highly selective agonist for the adenosine A₂A receptor, which is a G-protein coupled receptor. Activation of the A₂A receptor initiates a signaling cascade that leads to coronary vasodilation. Understanding this pathway is essential for contextualizing the biological relevance of Regadenoson and its related compounds.

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow for Impurity Characterization

The characterization of impurities such as the one derived from this compound is a critical aspect of drug development and manufacturing. A typical workflow for the identification and quantification of such impurities is outlined below.

Caption: General Workflow for Pharmaceutical Impurity Characterization.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding of its physicochemical properties and the methodologies required for their determination. The outlined experimental protocols and workflows serve as a practical resource for researchers and professionals involved in the development and quality control of Regadenoson. Further experimental investigation is necessary to fully characterize this important synthetic intermediate.

References

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and Origin of 1-epi-Regadenoson Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rigorous process of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide delves into the discovery and origin of 1-epi-Regadenoson ethyl ester, a process-related impurity associated with the synthesis of Regadenoson (B1679255). Regadenoson is a selective A2A adenosine (B11128) receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1] The formation of impurities such as this compound is an inherent consequence of the multi-step chemical synthesis of the active pharmaceutical ingredient (API).[1][2][3] This document provides a comprehensive overview of its origin, relationship to Regadenoson, and the underlying signaling pathway of its parent compound.

Discovery and Origin

The discovery of this compound is not the result of a targeted research effort to identify a new therapeutic agent, but rather a consequence of meticulous impurity profiling during the process development of Regadenoson. It is classified as a process-related impurity, meaning it is formed during the synthesis of Regadenoson. Specifically, it is an intermediate in the formation of 1-epi-Regadenoson, which is the α-isomer impurity of the final drug substance.

The origin of these impurities can be traced back to the starting materials, reagents, and intermediates used in the synthetic route of Regadenoson.[1] The stereochemistry of the ribose sugar moiety is a critical aspect of Regadenoson's structure and function. The formation of the 1-epimer suggests a lack of complete stereochemical control at the anomeric carbon (C1' of the ribose) during the glycosylation step, leading to the formation of the undesired α-anomer alongside the desired β-anomer (Regadenoson). The ethyl ester functional group arises from the use of ethyl ester-containing reagents in the construction of the pyrazole (B372694) ring, which is subsequently coupled to the adenosine core.

Chemical Structure and Relationship to Regadenoson

This compound is structurally very similar to an intermediate in the synthesis of Regadenoson itself. The key differences are the stereochemistry at the C1' position of the ribofuranose ring (α-configuration instead of the correct β-configuration) and the presence of an ethyl ester group on the pyrazole moiety instead of the N-methyl amide group found in the final drug.

The logical workflow for the formation and its relation to the final product can be visualized as follows:

Quantitative Data

Due to the nature of this compound as a transient process-related impurity, extensive public data on its specific quantitative analysis is limited. The focus of quality control is typically on the final API and its impurities. However, based on general principles of impurity analysis in pharmaceutical manufacturing, the following table outlines the type of quantitative data that would be collected and controlled.

| Parameter | Typical Specification | Method of Analysis |

| Identification | Conforms to reference standard | LC-MS, NMR |

| Relative Retention Time (RRT) | To be established | HPLC, UPLC |

| Purity | ≥95% (as a reference standard) | HPLC, UPLC |

| Content in final API | Typically ≤0.15% | HPLC, UPLC |

Experimental Protocols

Representative Synthesis of this compound:

This synthesis involves the coupling of a protected 2-chloro-α-D-ribofuranosyl purine with an ethyl pyrazole-4-carboxylate, followed by ammonolysis.

Step 1: Synthesis of Protected 2-chloro-α-D-ribofuranosyl purine

-

Reaction Setup: A suspension of 2,6-dichloropurine (B15474) and β-D-1,2,3,5-tetra-O-acetyl-D-ribose in an appropriate aprotic solvent (e.g., acetonitrile) is prepared in a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Glycosylation: A Lewis acid catalyst (e.g., SnCl4) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, monitored by TLC or HPLC. This reaction will produce a mixture of α and β anomers.

-

Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting anomeric mixture is separated by column chromatography on silica (B1680970) gel to isolate the protected α-anomer.

-

Ammonolysis: The isolated protected α-anomer is dissolved in a solution of ammonia (B1221849) in methanol (B129727) and stirred at room temperature until the protecting groups are removed. The solvent is evaporated to yield the 2-chloro-α-D-ribofuranosyl purine.

Step 2: Coupling with Ethyl Pyrazole-4-carboxylate

-

Reaction Setup: The 2-chloro-α-D-ribofuranosyl purine is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Coupling Reaction: Ethyl pyrazole-4-carboxylate and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution. The mixture is heated (e.g., to 80-100 °C) and stirred for several hours. The reaction progress is monitored by HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography to yield this compound.

Signaling Pathway

Regadenoson exerts its pharmacological effect by acting as a selective agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of this receptor is central to its vasodilatory effects.

Activation of the A2A receptor by Regadenoson leads to the stimulation of a coupled Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through a series of downstream phosphorylation events, ultimately results in the relaxation of smooth muscle in the coronary arteries, leading to vasodilation and increased blood flow.

Conclusion

This compound serves as a pertinent example of a process-related impurity that requires careful monitoring and control in pharmaceutical manufacturing. Its discovery is a testament to the rigorous analytical chemistry practices employed to ensure the quality and safety of modern medicines. While not a therapeutically active agent itself, its presence provides valuable insights into the stereochemical challenges of the Regadenoson synthesis. A thorough understanding of its formation and the signaling pathway of the parent molecule is essential for drug development professionals to optimize synthetic routes, establish appropriate control strategies, and ensure the consistent production of high-quality Regadenoson.

References

Methodological & Application

Application Note: Quantitative Determination of 1-epi-Regadenoson Ethyl Ester using RP-HPLC

An analytical method for the detection of 1-epi-Regadenoson ethyl ester, an intermediate in the synthesis of a Regadenoson isomer impurity, is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API).[1][2] This document provides a detailed application note and protocol for a sensitive and specific analytical method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[2] The control of impurities in the API is a critical aspect of pharmaceutical manufacturing to ensure safety and efficacy. This compound is a potential process-related impurity that needs to be monitored and controlled.[1] This application note describes a validated RP-HPLC method for the quantitative determination of this compound. The method is stability-indicating and can be used for routine quality control and in-process monitoring.

Materials and Methods

Chemicals and Reagents

-

This compound reference standard

-

Regadenoson API

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Glacial Acetic Acid (analytical grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 5.0 with glacial acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Use HPLC grade Acetonitrile.

2. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Preparation of Sample Solutions

-

Sample Solution (for Regadenoson API): Accurately weigh about 50 mg of the Regadenoson API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Specificity The method demonstrated good specificity. The peak for this compound was well-resolved from the main Regadenoson peak and other potential process impurities. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed no interference from degradation products at the retention time of the analyte, confirming the stability-indicating nature of the method.

Linearity The linearity was evaluated by analyzing six concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.25 | 12,540 |

| 0.50 | 25,110 |

| 1.00 | 50,250 |

| 2.50 | 125,600 |

| 5.00 | 251,300 |

| 7.50 | 376,900 |

| Correlation Coefficient (R²) | 0.9998 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Value |

| LOD | 0.08 µg/mL (S/N ≈ 3) |

| LOQ | 0.25 µg/mL (S/N ≈ 10) |

Accuracy Accuracy was determined by spiking a known amount of this compound into the Regadenoson API sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 2.0 | 1.98 | 99.0% |

| 100% | 2.5 | 2.53 | 101.2% |

| 120% | 3.0 | 2.97 | 99.0% |

| Average Recovery | 99.7% |

Precision The precision of the method was evaluated for both repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability (Intra-day Precision)

| Sample | Concentration (µg/mL) | Peak Area (n=6) | % RSD |

| 1 | 2.5 | 125,650 | 0.85% |

-

Intermediate Precision (Inter-day Precision)

| Day | Analyst | Concentration (µg/mL) | Peak Area (n=6) | % RSD |

| 1 | 1 | 2.5 | 125,710 | 1.1% |

| 2 | 2 | 2.5 | 126,150 |

Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Visualization of Experimental Workflow

References

Application Note: Quantification of 1-epi-Regadenoson Ethyl Ester using a Stability-Indicating HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1-epi-Regadenoson ethyl ester, a key intermediate in the synthesis of the 1-epi-Regadenoson impurity, using a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

Regadenoson is a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent for myocardial perfusion imaging.[1][2] During its synthesis and storage, various related substances and impurities can arise. One such critical process-related impurity is 1-epi-Regadenoson, an α-isomer of the active pharmaceutical ingredient (API).[3][4] The control of this impurity is vital for ensuring the safety and efficacy of the final drug product.

This compound is a known synthetic intermediate in the formation of 1-epi-Regadenoson.[5][6] Accurate quantification of this intermediate is crucial for monitoring and controlling the manufacturing process, thereby minimizing the level of the final epimeric impurity. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the precise quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.

Experimental Protocol

This protocol is based on established methods for Regadenoson and its related impurities and should be fully validated by the user for their specific application.[7][8][9]

Apparatus and Materials

-